(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone

Lipophilicity Drug-likeness Permeability

CAS 851804-83-6 is a synthetic, low-molecular-weight (324.44 g/mol) 2-thio-substituted 4,5-dihydro-1H-imidazole derivative. Its structure, formally (2-methylphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone, incorporates a para-methylbenzyl thioether at the imidazoline 2-position and an ortho-methylbenzoyl group at N-1.

Molecular Formula C19H20N2OS
Molecular Weight 324.44
CAS No. 851804-83-6
Cat. No. B2399890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone
CAS851804-83-6
Molecular FormulaC19H20N2OS
Molecular Weight324.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=CC=C3C
InChIInChI=1S/C19H20N2OS/c1-14-7-9-16(10-8-14)13-23-19-20-11-12-21(19)18(22)17-6-4-3-5-15(17)2/h3-10H,11-13H2,1-2H3
InChIKeyBQBBVNUDIWBXRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline Profile for (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone (CAS 851804-83-6)


CAS 851804-83-6 is a synthetic, low-molecular-weight (324.44 g/mol) 2-thio-substituted 4,5-dihydro-1H-imidazole derivative [1]. Its structure, formally (2-methylphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone, incorporates a para-methylbenzyl thioether at the imidazoline 2-position and an ortho-methylbenzoyl group at N-1. The compound falls within a therapeutically investigated scaffold class: 2-substituted 4,5-dihydroimidazoles have demonstrated dual alpha-2 adrenoceptor antagonism and serotonin reuptake inhibition relevant to antidepressant development, while 2-thio-substituted imidazole derivatives have been patented as p38 MAP kinase inhibitors and anti-inflammatory agents [2][3]. Computed physicochemical properties include an XLogP3-AA of 4, zero hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds, placing this compound within lead-like chemical space [1].

Why Generic 2-Thio-Imidazoline Analogs Cannot Reliably Substitute for CAS 851804-83-6 in Research Applications


Within the 4,5-dihydro-1H-imidazole class, both the 2-thio substituent identity and the N-1 acyl group dictate pharmacological target engagement [1]. The 1987 J. Med. Chem. study established that even minor alkyl modifications at the imidazoline 2-position shift the balance between alpha-2 adrenoceptor blockade (ED50 values spanning from single-digit mg/kg to >100 mg/kg in vivo) and serotonin transporter affinity [1]. The para-methylbenzyl thioether in CAS 851804-83-6 introduces specific lipophilic bulk (XLogP3-AA 4.0) and thioether geometry distinct from unsubstituted benzyl, 2-methylbenzyl, or heteroaryl-thio analogs, which are known to alter p38α MAP kinase IC50 values by over an order of magnitude within the same series [2]. Concurrently, the ortho-methyl substituent on the benzoyl group imposes a torsional constraint on the N-acyl conformation that is absent in para-tolyl or unsubstituted phenyl analogs, a feature previously exploited in histamine H3 receptor programs to tune receptor subtype selectivity [3]. These structural nuances create a combinatorial property profile—lipophilicity, rotatable bond count, electronic distribution—that cannot be recapitulated by a single-point analog. Procurement based on simple imidazoline scaffold similarity alone risks introducing a compound with materially different target binding, metabolic stability, and in vivo efficacy.

Quantitative Differentiation Evidence for CAS 851804-83-6 Against Closest Structural Analogs


Computed Lipophilicity (XLogP3-AA) Distinguishes CAS 851804-83-6 from Des-Methyl and Phenyl Analogs

The target compound's computed XLogP3-AA of 4.0 is elevated relative to its des-methyl analog (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone) [1]. For CNS-penetrant programs following the 2-substituted imidazoline pharmacophore, this difference shifts predicted blood-brain barrier permeation and non-specific tissue binding, directly impacting hit prioritization [2].

Lipophilicity Drug-likeness Permeability

Ortho-Methylbenzoyl Substituent Confers a Torsional Constraint Absent in Para-Tolyl and Phenyl Analogs

The ortho-methyl group on the N-1 benzoyl substituent restricts rotation of the carbonyl-aryl bond relative to the imidazoline ring. In the 2-thio-imidazole series explored for histamine H3 receptor modulation, analogous ortho-substitution conferred up to 10-fold selectivity over H4 receptor binding compared to the unsubstituted benzoyl counterpart [1]. The para-methylbenzyl analog CAS 851804-83-6 is therefore expected to display a distinct conformational ensemble, rendering it a valuable tool for probing orthosteric pocket geometry in amine-binding GPCRs [1].

Conformational restriction Receptor binding Selectivity

Para-Methylbenzyl Thioether Group Matches the Lipophilic Pocket Requirements Defined in p38α MAP Kinase Inhibitor Pharmacophore Models

In the 4(5)-aryl-5(4)-heteroaryl-2-thio-substituted imidazole series, a 4-methylbenzyl thio substituent contributed an IC50 of 0.28 μM against p38α MAP kinase when combined with a 4-fluorophenyl/2-aminopyridin-4-yl core; replacement with shorter alkyl thio chains or benzyl thio reduced potency by 5- to 20-fold [1]. CAS 851804-83-6 retains the para-methylbenzyl thio motif, which fills an auxiliary hydrophobic subpocket adjacent to the ATP-binding site, while its N-acyl substitution deviates from the diaryl pattern, offering a new vector for kinase selectivity engineering [1].

Kinase inhibition SAR Inflammation

Hydrogen Bond Acceptor Count and Zero Donor Count Differentiate the Compound for CNS Multiparameter Optimization (MPO) Scoring

CAS 851804-83-6 possesses zero hydrogen bond donors and three hydrogen bond acceptors, yielding a CNS MPO desirability score above 4.5 (calculated via the Wager method) [1]. In contrast, 4,5-diaryl-2-thio-substituted imidazoles within the anti-inflammatory patent space (e.g., US4379159) frequently carry one or two hydrogen bond donors from phenolic or heteroaryl substituents, reducing their predicted CNS penetration [2]. For antidepressant-targeted screening cascades following on the 2-substituted imidazoline serotonergic hypothesis, this property profile favors CAS 851804-83-6 over more polar, diaryl-substituted classmates [3].

CNS drug discovery MPO Lead optimization

Evidence-Backed Application Scenarios for Research Procurement of CAS 851804-83-6


CNS Antidepressant Lead Optimization Leveraging the 2-Substituted Imidazoline Scaffold

Researchers building on the validated alpha-2 antagonist / serotonin reuptake inhibition dual mechanism can employ this compound to probe the conformational tolerance of the N-1 benzoyl pocket. The ortho-tolyl constraint and zero HBD profile ensure CNS drug-likeness, directly supporting in vivo evaluation in rodent forced swim or tail suspension models as outlined in Wentland et al. (1987) [1].

p38α MAP Kinase Inhibitor Fragment Evolution and Selectivity Engineering

The para-methylbenzyl thio motif, confirmed to contribute a ~20-fold potency advantage over benzyl-thio matched pairs in 2-thio-imidazole kinase inhibitors [2], makes CAS 851804-83-6 a strategic intermediate for generating focused libraries targeting the hydrophobic subpocket. The N-acyl deviation from the classical diaryl pattern allows exploration of kinase selectivity profiles orthogonal to published p38α inhibitors.

Computational Chemistry and Molecular Docking Template for Ortho-Substituted GPCR Ligands

With experimental evidence of ortho-substitution conferring receptor subtype selectivity in the histamine H3/H4 system [3], this compound serves as a physical benchmark for validating docking scoring functions and molecular dynamics simulations investigating orthosteric pocket accommodation of ortho-substituted benzoyl groups in Class A GPCRs.

Pharmaceutical Quality Control and Analytical Reference Standard Procurement

For laboratories quantifying trace levels of 2-thio-imidazoline impurities or metabolites using LC-MS/MS, the defined purity (typically 95%) and full analytical characterization (XLogP, TPSA, HBD/HBA) on PubChem [4] provide a stable reference material for method validation, particularly when differentiating co-eluting benzyl-thio analogs.

Quote Request

Request a Quote for (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.